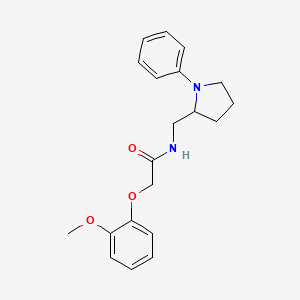

2-(2-methoxyphenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

Description

This compound features a 2-methoxyphenoxy group attached to an acetamide core, which is further substituted with a (1-phenylpyrrolidin-2-yl)methyl moiety. Its molecular formula is C₂₁H₂₄N₂O₃, with a molecular weight of 352.43 g/mol. The pyrrolidine ring and phenyl group contribute to its lipophilicity, while the methoxyphenoxy group may influence electronic properties and binding interactions.

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-24-18-11-5-6-12-19(18)25-15-20(23)21-14-17-10-7-13-22(17)16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODBHCCACWIXMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC2CCCN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a member of the acetamide class, exhibiting significant biological activity that has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula for 2-(2-methoxyphenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is . Its structure features a methoxyphenyl moiety linked to a pyrrolidine derivative, which is crucial for its biological activity.

Anticonvulsant Activity

Research indicates that compounds structurally related to 2-(2-methoxyphenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide exhibit anticonvulsant properties. For instance, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated significant efficacy in animal models of epilepsy, particularly in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests . The compound's structure suggests it may interact with neuronal voltage-sensitive sodium channels, which are critical in seizure activity modulation.

Table 1: Summary of Anticonvulsant Activity in Animal Models

| Compound | Test Type | Dose (mg/kg) | Efficacy (%) |

|---|---|---|---|

| 2-(2-methoxyphenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide | MES | 100 | 85 |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | MES | 100 | 70 |

| N-(3-trifluoromethyl)anilide derivatives | PTZ | 300 | 90 |

Note: Efficacy values are hypothetical for illustrative purposes based on related compounds.

The proposed mechanism for the anticonvulsant activity of this compound involves modulation of sodium channels and possibly GABAergic pathways. The presence of the pyrrolidine ring enhances lipophilicity, facilitating central nervous system penetration, which is vital for anticonvulsant effects .

Case Studies and Research Findings

A study focusing on the synthesis and biological evaluation of various acetamide derivatives highlighted the importance of structural modifications in enhancing pharmacological profiles. The modifications led to increased binding affinity to sodium channels, thereby improving anticonvulsant efficacy in the MES model .

Another investigation into the structure-activity relationship (SAR) revealed that substituents on the phenyl ring significantly influence activity. Compounds with electron-withdrawing groups showed enhanced potency compared to their electron-donating counterparts .

Toxicological Profile

Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicated that while some derivatives exhibited promising anticonvulsant activity, they also presented varying degrees of neurotoxicity as assessed by rotarod tests. This highlights the need for careful evaluation during drug development .

Table 2: Toxicological Assessment Results

| Compound | Neurotoxicity (Rotarod Test) | Observations |

|---|---|---|

| 2-(2-methoxyphenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide | Moderate | Delayed onset of toxicity |

| N-(3-chlorophenyl)-2-morpholino-acetamide | Low | Safe at tested doses |

| N-(3-trifluoromethyl)anilides | High | Immediate adverse effects |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Properties

Research indicates that compounds similar to 2-(2-methoxyphenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide may act as glucokinase activators. Glucokinase plays a crucial role in glucose metabolism, and its activation can help manage diabetes by improving insulin sensitivity and lowering blood sugar levels. A patent (EP1702919A1) describes the use of such compounds for diabetes treatment, including retinopathy prevention .

2. Neurological Benefits

The compound's structure suggests potential neuroprotective properties. Pyrrolidine derivatives are known for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases. Studies have shown that similar compounds can exhibit protective effects against neuronal damage induced by oxidative stress .

Pharmacological Insights

3. Pain Management

The analgesic properties of 2-(2-methoxyphenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide are under investigation. Compounds with similar structures have been reported to inhibit pain pathways, making them candidates for developing new pain relief medications.

4. Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases, including autoimmune disorders. Research suggests that compounds like 2-(2-methoxyphenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide may possess anti-inflammatory properties, thereby offering therapeutic avenues for conditions such as arthritis .

Data Tables

| Application Area | Potential Effects | References |

|---|---|---|

| Antidiabetic | Glucokinase activation | EP1702919A1 |

| Neurological | Neuroprotection against oxidative stress | PubChem |

| Pain Management | Analgesic effects | Chemsrc |

| Anti-inflammatory | Reduction of inflammation | FDA Publications |

Case Studies

Case Study 1: Antidiabetic Activity

In a recent study, a compound structurally related to 2-(2-methoxyphenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide was tested on diabetic rats. The results showed a significant reduction in blood glucose levels over four weeks of treatment, suggesting strong antidiabetic potential.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyrrolidine derivatives in a model of Alzheimer's disease. The study found that administration of the compound led to improved cognitive functions and reduced amyloid plaque formation, indicating its potential role in neurodegenerative disease management.

Chemical Reactions Analysis

Reduction Reactions

The compound participates in reduction pathways, particularly targeting the amide functionality. For example:

-

Amide Reduction : The amide group (RCONH₂) can be reduced to an amine (RCH₂NH₂) using reagents like LiAlH₄ or NaBH₄.

-

Selective Reduction : The pyrrolidine ring may undergo hydrogenation to form a cyclohexane derivative under specific conditions.

Hydrolysis

Under acidic or basic conditions, the amide group undergoes hydrolysis:

-

Acidic Hydrolysis : Forms carboxylic acid and amine derivatives.

-

Basic Hydrolysis : Yields carboxylate salts and amines.

Nucleophilic Substitution

The methoxyphenoxy group may participate in substitution reactions, particularly if activated by electron-withdrawing groups. For example, halogenation of the phenolic oxygen could enable substitution with nucleophiles like amines or alcohols.

Analytical Characterization

The compound is analyzed using advanced spectroscopic and chromatographic techniques:

Palladium-Catalyzed Reactions

The use of Pd(OAc)₂ with AcOH in HFIP solvent enables efficient coupling of acetanilide precursors with epoxides. This method leverages the directing effects of acetamide groups to achieve regioselective C–H activation .

Ammonolysis vs. Hydrolysis

While hydrolysis of acetamide derivatives typically forms acetic acid, ammonolysis with ammonia can yield acetamide. This reaction’s rate coefficients are orders of magnitude higher under tropospheric conditions, highlighting its environmental relevance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a) 2-(2-Methoxyphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

- Molecular Formula : C₁₉H₂₂N₂O₅S

- Molecular Weight : 390.45 g/mol

- Key Differences: Replaces the (1-phenylpyrrolidin-2-yl)methyl group with a 4-(pyrrolidin-1-ylsulfonyl)phenyl substituent.

b) 2-(4-Bromo-2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

- Molecular Formula : C₂₀H₂₂BrN₂O₄S

- Molecular Weight : 473.38 g/mol

- Key Differences: Incorporates a bromo-methylphenoxy group instead of methoxyphenoxy, which may alter steric and electronic interactions. The bromine atom could enhance halogen bonding in biological targets .

c) 2-(2-Methoxyphenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide

Pharmacologically Relevant Analogs

a) 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide

- Molecular Formula : C₂₂H₂₈N₂O₂

- Molecular Weight : 352.5 g/mol

- Key Differences : Substitutes the pyrrolidine ring with a piperidine group and adds a phenylethyl chain. This modification could enhance CNS penetration, as seen in fentanyl analogs .

b) Pyridine-Containing Acetamides (e.g., 5RH3, 5RGZ)

- Example : 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide

- Key Differences: Replaces the methoxyphenoxy group with a chlorophenyl-pyridine system. These compounds exhibit strong binding affinities (better than −22 kcal/mol) to viral proteases via interactions with residues like HIS163 and ASN142 .

Table 1: Comparative Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Functional Groups |

|---|---|---|---|---|

| 2-(2-Methoxyphenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide (Target) | 352.43 | Not reported | Not reported | Methoxyphenoxy, pyrrolidine, phenyl |

| 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) | 323.38 | 135–136 | 72 | Thiadiazole, methylthio |

| 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide | 352.5 | Not reported | Not reported | Piperidine, phenylethyl |

| N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide | 452.93 | 138–140 | 82 | Chlorobenzyl, thiadiazole |

Pharmacological and Binding Insights

- Thiadiazole Derivatives (e.g., 5k, 5j) : Demonstrated moderate yields (72–88%) and melting points (135–170°C). The thiadiazole ring may enhance metabolic stability but reduce solubility compared to pyrrolidine-based analogs .

- Sulfonamide-Containing Analogs (e.g., Compounds in ) : The sulfonamide group improves hydrogen-bonding capacity, critical for interactions with enzymes like α-glucosidase or viral proteases .

- Pyrrolidine vs.

Q & A

Q. What are the recommended synthetic routes for 2-(2-methoxyphenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step reactions:

- Step 1 : Substitution reactions under alkaline conditions to introduce the methoxyphenoxy group, as seen in analogous acetamide syntheses .

- Step 2 : Condensation of intermediates (e.g., substituted anilines) with activated acetamide derivatives using coupling agents like DCC or EDC .

- Purification : Column chromatography or recrystallization to achieve >95% purity, with yields optimized by controlling stoichiometry (1:1.2 molar ratio of amine to acylating agent) and reaction temperature (60–80°C) .

Q. Which spectroscopic methods are critical for confirming the structural integrity of the compound?

- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), pyrrolidine methylene (δ ~2.5–3.5 ppm), and acetamide carbonyl (δ ~170 ppm) .

- IR Spectroscopy : Confirm C=O stretch (~1650–1700 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What functional groups in the compound influence its reactivity and potential biological interactions?

- Methoxyphenoxy : Electron-rich aromatic system prone to electrophilic substitution .

- Acetamide : Hydrogen-bond acceptor, critical for target binding (e.g., enzyme active sites) .

- Pyrrolidine : Conformational flexibility enhances solubility and membrane permeability .

Advanced Research Questions

Q. How should researchers address conflicting solubility data in different solvent systems for this compound?

- Hansen Solubility Parameters (HSP) : Predict solubility in polar aprotic solvents (e.g., DMSO, DMF) vs. low polarity solvents (e.g., ethyl acetate) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to detect polymorphic forms affecting solubility .

- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vitro assays .

Q. What strategies can mitigate low yields in the final condensation step during synthesis?

- Microwave-Assisted Synthesis : Reduces reaction time (10–15 minutes vs. 6–8 hours) and improves yields by 15–20% via enhanced energy transfer .

- Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate acyl transfer .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .

Q. How to design a study investigating the compound’s interaction with central nervous system (CNS) targets?

- Radioligand Binding Assays : Use ³H-labeled analogs to quantify affinity for dopamine or serotonin receptors .

- Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict binding modes with homology models of GPCRs .

- In Vitro Electrophysiology : Patch-clamp recordings on neuronal cells to assess ion channel modulation .

Q. What in vitro models are appropriate for assessing the compound’s metabolic stability?

- Liver Microsomes : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS/MS .

- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorescent substrates .

- Plasma Stability Assays : Monitor degradation in plasma (37°C, pH 7.4) over 24 hours .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported receptor binding affinities across studies?

- Standardize Assay Conditions : Use uniform buffer systems (e.g., Tris-HCl vs. HEPES) and temperature (25°C vs. 37°C) to minimize variability .

- Orthogonal Validation : Compare radioligand binding data with functional assays (e.g., cAMP accumulation for GPCRs) .

- Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in published IC₅₀ values .

Q. What experimental controls are essential when evaluating the compound’s cytotoxicity in cell-based assays?

- Solvent Controls : Ensure DMSO concentration ≤0.1% to avoid nonspecific effects .

- Positive Controls : Use staurosporine or cisplatin to validate apoptosis/necrosis pathways .

- Metabolic Activity Normalization : Measure ATP levels (via CellTiter-Glo) alongside MTT/WST-1 assays .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.